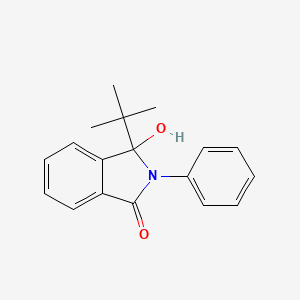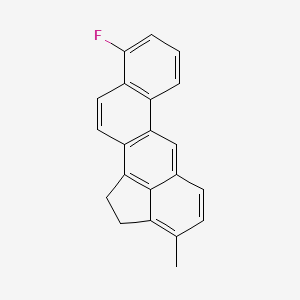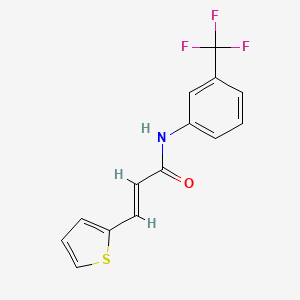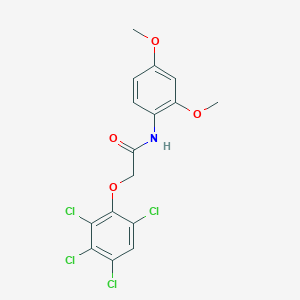![molecular formula C88H112B2O4S4 B11943898 4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)
4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the dioxaborolane ring: This is typically achieved through the reaction of boronic acid derivatives with diols under acidic conditions.
Attachment of the octylphenyl groups: This step involves the use of Friedel-Crafts alkylation reactions to introduce the octylphenyl groups onto the core structure.
Formation of the tetrathiaheptacyclo structure: This complex ring system is synthesized through a series of cyclization reactions, often involving sulfur-containing reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to yield different products, depending on the reducing agent used.
Substitution: The dioxaborolane groups can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s ability to interact with various biomolecules can be explored. It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a drug candidate for treating diseases that involve oxidative stress or sulfur metabolism.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The dioxaborolane groups can form reversible covalent bonds with biomolecules, while the tetrathiaheptacyclo structure can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler compound with similar dioxaborolane groups.
Tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene: A compound with a similar tetrathiaheptacyclo structure.
Uniqueness
The uniqueness of 4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane lies in its combination of multiple functional groups and complex ring structures
Properties
Molecular Formula |
C88H112B2O4S4 |
|---|---|
Molecular Weight |
1383.7 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C88H112B2O4S4/c1-13-17-21-25-29-33-37-61-41-49-65(50-42-61)87(66-51-43-62(44-52-66)38-34-30-26-22-18-14-2)71-57-70-72(58-69(71)79-77(87)81-73(95-79)59-75(97-81)89-91-83(5,6)84(7,8)92-89)88(67-53-45-63(46-54-67)39-35-31-27-23-19-15-3,68-55-47-64(48-56-68)40-36-32-28-24-20-16-4)78-80(70)96-74-60-76(98-82(74)78)90-93-85(9,10)86(11,12)94-90/h41-60H,13-40H2,1-12H3 |
InChI Key |
QIKMIMQCQNEOFG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C4=C(S3)C5=CC6=C(C=C5C4(C7=CC=C(C=C7)CCCCCCCC)C8=CC=C(C=C8)CCCCCCCC)C9=C(C6(C1=CC=C(C=C1)CCCCCCCC)C1=CC=C(C=C1)CCCCCCCC)C1=C(S9)C=C(S1)B1OC(C(O1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


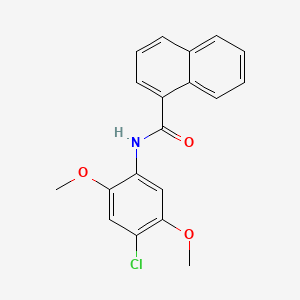



![Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11943839.png)
